molecular formula C19H18FN3O3S2 B2717002 (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941962-01-2

(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2717002
CAS No.: 941962-01-2
M. Wt: 419.49
InChI Key: CQFSTCGIXQGPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 4, linked via a piperazine ring to a 3-fluorophenyl methanone moiety. This structure combines electron-withdrawing (methylsulfonyl, fluorophenyl) and heterocyclic (piperazine, benzothiazole) components, which are critical for modulating physicochemical properties and biological activity. Its design aligns with trends in medicinal chemistry where benzo[d]thiazole-piperazine hybrids are explored for anticancer and antimicrobial applications .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-7-3-6-15-17(16)21-19(27-15)23-10-8-22(9-11-23)18(24)13-4-2-5-14(20)12-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSTCGIXQGPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the benzo[d]thiazole ring, followed by the introduction of the piperazine moiety and subsequent functionalization with the fluorophenyl group. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl or benzo[d]thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and piperazine structures exhibit significant antimicrobial activities. A study reported that derivatives similar to this compound showed efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

Anticancer Properties

The compound has been investigated for its potential anticancer properties. Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer pathways, suggesting that this compound may also exhibit selective toxicity towards cancer cells while sparing healthy cells.

Case Study: In Vitro Studies

In vitro experiments using various cancer cell lines have indicated that treatment with this compound leads to reduced cell viability and proliferation. For instance, surface plasmon resonance techniques have shown strong binding affinities to specific cancer-related targets, indicating its potential as an anticancer agent.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases. Preliminary studies suggest that it could protect neuronal cells from apoptosis and promote cell survival under stress conditions.

Biochemical Pathways

Compounds with similar structures have been shown to interact with multiple biochemical pathways, leading to various downstream effects such as:

  • Induction of S-phase arrest in cell cycles
  • Upregulation of pro-apoptotic proteins
  • Downregulation of anti-apoptotic proteins
  • Activation of caspase pathways inducing mitochondrial dysfunction and apoptosis.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Modifications

Compound Name/ID Core Structure Modifications Key Substituents/Features Reference
Target Compound Benzo[d]thiazole-piperazine-methanone 4-Methylsulfonyl, 3-fluorophenyl N/A
5i, 5j, 5k, 5l Benzo[d]thiazole-piperazine with triazole/thioether linkers Varied substituents: triazolyl, benzothiazolethio, benzimidazolethio, indoline-2,3-dione
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Piperazine-methanone with thiophene and CF3-phenyl Trifluoromethylphenyl, thiophene
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl-piperazine with hydroxyphenyl ethanone 2-Fluorobenzoyl, hydroxyphenyl-ethanone
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-triazol-pyrazol-thiazole) (Compound 5) Thiazole-triazole-pyrazole hybrid Dual fluorophenyl groups, triazol-pyrazole core
Key Observations:
  • Electron-Withdrawing Groups : The target compound’s 4-methylsulfonyl group enhances polarity and metabolic stability compared to analogs with methyl (e.g., 5j’s benzothiazolethio, ) or trifluoromethyl groups (e.g., compound 21, ).
  • Piperazine Linkage : The piperazine ring confers conformational flexibility, critical for receptor binding. This is shared across analogs but varies in substituent positioning (e.g., 2-fluorobenzoyl vs. 3-fluorophenyl in the target compound) .
  • Fluorophenyl Effects : The 3-fluorophenyl group in the target compound may offer distinct steric and electronic profiles compared to 4-fluorophenyl derivatives (e.g., compound 5, ).

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound 5j Compound 21
Molecular Weight ~450 g/mol (estimated) 507.10 g/mol ~400 g/mol (estimated)
Polar Groups Methylsulfonyl, fluorophenyl Benzothiazolethio Trifluoromethyl, thiophene
Solubility Moderate (polar substituents) Low (lipophilic thioether) Low (CF3, thiophene)
Metabolic Stability High (sulfonyl resistance) Moderate Moderate

The methylsulfonyl group in the target compound likely improves aqueous solubility compared to 5j’s thioether or compound 21’s CF3 group.

Biological Activity

The compound (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological applications supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a 3-fluorophenyl group and a benzo[d]thiazole moiety. The synthesis typically involves multi-step reactions, including:

  • Formation of the Piperazine Derivative: This involves the reaction of piperazine with appropriate electrophiles.
  • Synthesis of the Benzo[d]thiazole Component: The benzo[d]thiazole ring is constructed through cyclization reactions involving thiourea derivatives.
  • Coupling Reaction: The final product is obtained by coupling the piperazine derivative with the benzo[d]thiazole component under specific conditions, often using coupling agents like EDCI.

Antitumor Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antitumor properties. For example, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell Line TestedIC50 (µM)
Compound AJurkat Cells1.98
Compound BA-431 Cells1.61

These studies suggest that modifications to the phenyl and thiazole rings can enhance cytotoxicity, indicating a structure-activity relationship (SAR) that favors electron-donating groups at specific positions on the aromatic rings .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Thiazole derivatives have been documented to possess antibacterial and antifungal activities. In vitro studies have demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli100
Klebsiella pneumoniae50

These results underscore the potential for developing new antimicrobial agents based on this scaffold .

The biological activity of this compound may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation: It may interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Anticancer Study: A study evaluating a series of benzo[d]thiazole derivatives found that modifications similar to those in our compound significantly enhanced antitumor activity against breast cancer cell lines.
  • Antimicrobial Efficacy: Another investigation focused on thiazole derivatives revealed promising results against resistant bacterial strains, suggesting that our compound could be explored for similar applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

  • Synthesis : Multi-step protocols involving nucleophilic substitution (e.g., piperazine coupling) and sulfonylation reactions are commonly used. For example, similar compounds are synthesized via refluxing intermediates in ethanol with potassium carbonate, followed by purification via column chromatography .
  • Characterization : Employ nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) to confirm structural motifs like the fluorophenyl and methylsulfonyl groups. High-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) validates purity (>95%) .

Q. How do the structural features of this compound influence its reactivity and solubility?

  • The 3-fluorophenyl group enhances lipophilicity, while the methylsulfonyl moiety improves solubility in polar solvents. The piperazine ring facilitates hydrogen bonding, critical for target binding. Solubility can be quantified via shake-flask methods in buffers (pH 1–7.4), and reactivity assessed through stability studies under varying temperatures and pH .

Advanced Research Questions

Q. What strategies optimize synthetic routes to improve yield and scalability?

  • Key Challenges : Sulfonylation efficiency and regioselectivity in benzo[d]thiazole coupling.
  • Methodology :

  • Use design of experiments (DOE) to optimize reaction conditions (e.g., solvent polarity, catalyst loading).
  • Monitor intermediates via thin-layer chromatography (TLC) and HPLC to identify bottlenecks .
  • Scale-up using flow chemistry for controlled exothermic reactions (e.g., SOCl₂-mediated acylations) .

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets?

  • Molecular Docking : Model interactions with enzymes (e.g., kinases) using software like AutoDock Vina, focusing on the methylsulfonyl group’s hydrogen-bonding potential.
  • In Vitro Assays : Conduct fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) and kinetics (kon/koff). Compare with structurally similar analogs lacking the fluorophenyl group .

Q. How should researchers address contradictory data in biological activity studies?

  • Case Example : Discrepancies in IC₅₀ values across cell lines may arise from off-target effects or metabolic instability.
  • Resolution :

  • Perform metabolic stability assays in liver microsomes.
  • Use structure-activity relationship (SAR) analysis to identify critical substituents (e.g., fluorophenyl vs. non-fluorinated analogs) .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

  • Fate Studies : Apply OECD Guideline 307 to evaluate biodegradation in soil/water systems.
  • Analytical Tools : Use LC-MS/MS to detect degradation products (e.g., demethylated sulfonamides).
  • Ecotoxicology : Test acute toxicity in Daphnia magna and algae to derive predicted no-effect concentrations (PNECs) .

Q. How does isomerism or conformational flexibility affect its pharmacological profile?

  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the benzo[d]thiazole and piperazine moieties.
  • Dynamic Studies : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to analyze conformational stability in aqueous and lipid bilayers .

Q. What experimental designs are recommended for in vivo efficacy and toxicity studies?

  • Animal Models : Use randomized block designs with split-plot arrangements (e.g., dose-response in murine models) to account for inter-individual variability .
  • Endpoints : Measure plasma exposure (AUC, Cmax) via LC-MS and histopathology for organ toxicity.
  • Controls : Include structurally related inactive analogs to isolate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.